Cas no 92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid)

4'-Nitro-1,1'-biphenyl-4-carboxylic acid is a biphenyl derivative featuring a nitro group at the 4'-position and a carboxylic acid moiety at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and liquid crystal materials. Its nitro and carboxyl functional groups allow for further derivatization, enabling applications in cross-coupling reactions, amide formations, and other transformations. The compound exhibits good stability under standard conditions and is compatible with a range of solvents, facilitating its use in laboratory and industrial settings. Its well-defined structure and reactivity make it a valuable building block for advanced chemical synthesis.
4'-Nitro1,1'-biphenyl-4-carboxylic Acid structure
92-89-7 structure
Product Name:4'-Nitro1,1'-biphenyl-4-carboxylic Acid
CAS No:92-89-7
MF:C13H9NO4
MW:243.214863538742
MDL:MFCD00043911
CID:806763
PubChem ID:66723
Update Time:2025-10-28

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
    • [1,1'-Biphenyl]-4-carboxylicacid, 4'-nitro-
    • 4-(4-nitrophenyl)benzoic acid
    • 4-carboxy-4'-nitrobiphenyl
    • 4-Nitro-4'-biphenylcarboxylic acid
    • 4'-Nitro-biphenyl-4-carbonsaeure
    • 4'-Nitro-biphenyl-4-carboxylic acid
    • 4'-Nitrodiphenyl-4-carboxylic acid
    • 4'-Nitro[1,1'-biphenyl]-4-carboxylic acid
    • 4'-Nitrobiphenyl-4-carboxylic acid
    • [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
    • 4-(4'-nitrophenyl)benzoic acid
    • (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-
    • 4'-Nitro(1,1'-biphenyl)-4-carboxylic acid
    • NSC210796
    • PubChem10301
    • 4-Biphenylcarboxylic acid, 4′-nitro- (6CI, 7CI, 8CI)
    • 4′-Nitro[1,1′-biphenyl]-4-carboxylic acid (ACI)
    • 4-Carboxy-4′-nitrobiphenyl
    • 4-Nitro-4′-biphenylcarboxylic acid
    • 4′-Nitro-1,1′-biphenyl-4-carboxylic acid
    • 4′-Nitrobiphenyl-4-carboxylic acid
    • NSC 210796
    • EINECS 202-201-0
    • CS-0157586
    • EU-0067976
    • BDBM50060973
    • CHEMBL109066
    • NSC-210796
    • LM5ZA4XV5M
    • 4''-Nitro-biphenyl-4-carboxylic acid
    • Oprea1_448442
    • 4-Biphenylcarboxylic acid, 4'-nitro-
    • A10919
    • AKOS001593415
    • 4-nitro-4'-biphenyl carboxylic acid
    • 92-89-7
    • MFCD00043911
    • 4'-Nitro-[1,1'-biphenyl]-4-carboxylicacid
    • SCHEMBL628405
    • 4'-nitro[1,1-biphenyl]-4-carboxylic acid
    • 4 inverted exclamation mark -Nitrobiphenyl-4-carboxylic Acid
    • [1, 4'-nitro-
    • SY064945
    • DTXSID6059073
    • 4'-nitro-1,1'-biphenyl-4-carboxylic acid
    • 3X-0716
    • NS00039502
    • 4'-Nitro1,1'-biphenyl-4-carboxylic Acid
    • MDL: MFCD00043911
    • Inchi: 1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16)
    • InChI Key: LYINHPAEAYJDIR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C2C=CC([N+](=O)[O-])=CC=2)=CC=1)O

Computed Properties

  • Exact Mass: 243.05300
  • Monoisotopic Mass: 243.053158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 83.1

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 350°
  • Boiling Point: 450.2±28.0 °C at 760 mmHg
  • Flash Point: 194.2±12.5 °C
  • Refractive Index: 1.637
  • PSA: 83.12000
  • LogP: 3.48320
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Security Information

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4'-Nitro1,1'-biphenyl-4-carboxylic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Reference
Preparation of hetero-bifunctional naphthalene and glycomimetic compounds for selectin inhibition
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
Reference
Preparation of siaololigosaccharides as antagonist for both E- and P-selectins
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: 2491671-54-4 Solvents: Methanol ;  1.5 MPa, rt → 55 °C; 12 h, 1.5 MPa, 55 °C
Reference
Micro/mesoporous conjugated fluorinated iron-porphyrin polymer: porosity and heterogeneous catalyst for oxidation
Dong, Anwang; Wang, Dongxu; Dai, Tingting; Chen, Qi; Feng, Lijuan; et al, Advanced Composites and Hybrid Materials, 2018, 1(4), 696-704

Production Method 4

Reaction Conditions
1.1 Reagents: Nitric acid ;  1 h, cooled
Reference
Preparation of biphenyl-4-yl amino acid derivatives for the treatment of obesity
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Production Method 5

Reaction Conditions
1.1 Reagents: Nitric acid
Reference
Thermodynamic properties of nitro derivatives of diphenyl ether and biphenyl
Tkachenko, Ekaterina S.; Druzhinina, Anna I.; Avramenko, Natal'ya V.; Varushchenko, Raisa M.; Emelina, Anna L.; et al, Vestnik Moskovskogo Universiteta, 2011, 52(5), 341-351

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  FibreCat 1007 Solvents: Ethanol ,  1,2-Dimethoxyethane ,  Water ;  rt → 60 °C; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Catalysts: Diethanolamine (polystyrene bound) ,  Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ;  18 h, rt
Reference
Minimization of palladium content in Suzuki cross-coupling reactions
Tye, Heather; Whittaker, Mark; Ramdeehul, Shailesh, Combinatorial Chemistry & High Throughput Screening, 2006, 9(9), 703-710

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  rt; rt → 80 °C; 6 h, 80 °C
Reference
Preparation of oligosaccharide glycomimetic antagonists as E- and P-selectin modulators
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Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium chloride Solvents: Tetrahydrofuran ;  6 h, rt → 80 °C
Reference
Preparation of oligosaccharides and conjugates thereof for the treatment of Pseudomonas bacteria infection
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Production Method 9

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Water ;  rt → reflux
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  overnight, heated
1.3 Reagents: Hydrogen ion Solvents: Water ;  acidified
Reference
Preparation of methionine derivatives as inhibitors of protein isoprenyl transferases
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Production Method 10

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 22 h, rt
Reference
Photoactivatable HNO-releasing compounds using the retro-Diels-Alder reaction
Adachi, Yusuke; Nakagawa, Hidehiko; Matsuo, Kazuya; Suzuki, Takayoshi; Miyata, Naoki, Chemical Communications (Cambridge, 2008, (41), 5149-5151

Production Method 11

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladate(2-), [[3,3′-[1,4-butanediylbis[(imino-κN)methylene]]bis[4-(hydroxy-κO)… Solvents: Water ;  2 h, 80 °C
Reference
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Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  48 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
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Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Isopropanol ,  Water ;  2 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water ;  neutralized
Reference
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Miura, Chihiro; Kiyama, Masahiro; Iwano, Satoshi; Ito, Kazuto; Obata, Rika; et al, Tetrahedron, 2013, 69(46), 9726-9734

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  overnight, reflux
Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: Nitric acid ;  cooled; 1 h, cooled
1.2 Solvents: Ethanol ;  2 h, reflux
Reference
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Lu, Chenshu; Tang, Ke; Li, Yan; Li, Peng; Lin, Ziyun; et al, European Journal of Medicinal Chemistry, 2014, 77, 351-360

Production Method 16

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water ;  1 h, cooled
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 11
1.2 Reagents: Sodium hypochlorite ;  20 min, 60 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide ;  pH 10 - 11
Reference
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Production Method 18

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  rt → 80 °C; 6 h, 80 °C
Reference
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Production Method 19

Reaction Conditions
1.1 Reagents: Pyridine ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt → reflux; overnight, reflux
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified
Reference
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Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
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4'-Nitro1,1'-biphenyl-4-carboxylic Acid Raw materials

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Preparation Products

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:92-89-7)4'-Nitro1,1'-biphenyl-4-carboxylic Acid
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Pricing Information Last Updated:Friday, 30 August 2024 07:02
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:92-89-7)4'-nitro[1,1'-biphenyl]-4-carboxylic acid
Order Number:sfd6385
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
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Additional information on 4'-Nitro1,1'-biphenyl-4-carboxylic Acid

4'-Nitro1,1'-biphenyl-4-carboxylic Acid: A Comprehensive Overview

4'-Nitro1,1'-biphenyl-4-carboxylic Acid, also known by its CAS number 92-89-7, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and diverse applications in various scientific domains. The molecule consists of a biphenyl system with a nitro group at the 4' position and a carboxylic acid group at the 4 position, making it a versatile building block for further chemical modifications.

Recent studies have highlighted the potential of 4'-Nitro1,1'-biphenyl-4-carboxylic Acid in drug discovery. Researchers have explored its role as a precursor for developing bioactive compounds with potential therapeutic applications. For instance, its ability to act as a ligand in metalloenzyme inhibition has been investigated, showcasing its relevance in pharmacological research. The compound's structural flexibility allows for easy functionalization, which is crucial for tailoring its properties to specific biological targets.

In the realm of materials science, 4'-Nitro1,1'-biphenyl-4-carboxylic Acid has been utilized as a precursor for synthesizing advanced materials. Its biphenyl structure contributes to π-conjugation, which is beneficial for applications in organic electronics. Recent advancements have demonstrated its use in creating high-performance organic semiconductors, which are essential components in modern electronic devices such as flexible displays and sensors.

The environmental impact of 4'-Nitro1,1'-biphenyl-4-carboxylic Acid has also been a topic of interest. Studies have focused on its degradation pathways under various environmental conditions. Research indicates that the compound undergoes microbial degradation in soil and water systems, reducing its persistence in the environment. This information is critical for assessing its ecological risks and ensuring sustainable practices in its production and use.

The synthesis of 4'-Nitro1,1'-biphenyl-4-carboxylic Acid involves multi-step chemical reactions that require precise control over reaction conditions. Recent innovations in synthetic methodologies have improved the yield and purity of this compound. For example, the use of catalytic systems has enabled more efficient coupling reactions, making the synthesis process more environmentally friendly and cost-effective.

In conclusion, 4'-Nitro1,1'-biphenyl-4-carboxylic Acid, with its CAS number 92-89-7, stands out as a valuable compound with wide-ranging applications across multiple disciplines. Its structural features make it an ideal candidate for further research and development in drug discovery, materials science, and environmental studies. As scientific advancements continue to unfold, this compound is expected to play an even more pivotal role in shaping future innovations.

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Amadis Chemical Company Limited
(CAS:92-89-7)4'-Nitro1,1'-biphenyl-4-carboxylic Acid
A844383
Purity:99%/99%/99%/99%
Quantity:100g/1g/5g/10g
Price ($):317.0/185.0/554.0/954.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-89-7)4'-nitro[1,1'-biphenyl]-4-carboxylic acid
sfd6385
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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